molecular formula C21H21BrN2O2 B2384479 4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide CAS No. 868145-43-1

4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No. B2384479
M. Wt: 413.315
InChI Key: LWVZGMRGLJJZEQ-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common motif in pharmaceutical drugs and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, a bromine atom attached to the benzene ring, a dimethylamino group, and a furan ring .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds with similar structures focuses on the synthesis and structural characterization of novel compounds. For instance, studies have explored the synthesis of unsymmetrical binucleating ligands and their complexes, highlighting their electrochemical and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999). Such research suggests that compounds like "4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide" could be explored for their potential in creating novel materials with unique magnetic or electrochemical behaviors.

Molecular Interactions and Solid-State Structures

Studies on antipyrine-like derivatives provide insights into molecular interactions and solid-state structures through X-ray structure characterization and Hirshfeld surface analysis (Saeed et al., 2020). This research underscores the importance of understanding intermolecular interactions in designing compounds with specific properties, suggesting potential pharmaceutical applications for "4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide" by tailoring its interactions with biological targets.

Pharmacological ActivitiesResearch into N-mustards, compounds showing biological and pharmacological activities, highlights the synthesis and characterization of compounds with potential therapeutic applications (Galešić & Vlahov, 1990). While the specific compound is not a direct N-mustard derivative, the methodological approaches in synthesizing and testing similar compounds could inform research into the potential pharmacological activities of "4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide."

Antifungal Activity

Research on derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide has explored their antifungal activities, demonstrating the potential for chemical derivatives to serve as bioactive agents against various fungi (Ienascu et al., 2018). This suggests that "4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide" could also be investigated for its antifungal properties, contributing to the development of new antifungal agents.

Safety And Hazards

As with any chemical compound, handling “4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide” would require appropriate safety measures. The specific hazards would depend on the properties of the compound .

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-bromo-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c1-23(2)19-11-5-16(6-12-19)14-24(15-20-4-3-13-26-20)21(25)17-7-9-18(22)10-8-17/h3-13H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVZGMRGLJJZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)benzamide

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